Sydowinin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

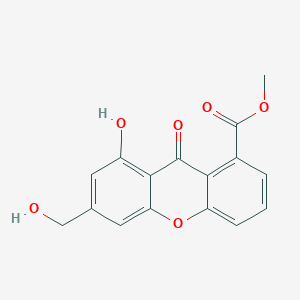

Sydowinin A is a member of the class of xanthones that is methyl 9-oxo-9H-xanthene-1-carboxylate substituted by a hydroxy group at position 8 and a hydroxymethyl group at position 6. It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, an aromatic ester and a member of phenols.

Aplicaciones Científicas De Investigación

Biological Activities

Sydowinin A has been recognized for several significant biological activities:

- Immunosuppressive Properties : Research indicates that this compound exhibits immunosuppressive effects, which could be beneficial in treating autoimmune diseases or preventing organ transplant rejection. It has shown the ability to inhibit lymphocyte proliferation and modulate immune responses by affecting cytokine production .

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains, including pathogenic ones, highlights its potential in combating infections .

- Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is an area of active research .

Case Studies

Several case studies have documented the applications of this compound:

- Immunosuppressive Effects in Animal Models : In a controlled study involving animal models of autoimmune disease, administration of this compound resulted in reduced symptoms and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing autoimmune conditions .

- Antimicrobial Activity Against Pathogens : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed into a novel antibiotic treatment for bacterial infections resistant to conventional therapies .

- Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. This has prompted further investigation into its role as a lead compound for developing new cancer therapies .

Análisis De Reacciones Químicas

Biosynthetic Formation from Sydowinol

Sydowinin A is biosynthetically derived from sydowinol (C15H14O6), a precursor with additional hydroxyl groups. The reaction involves dehydration under acidic or enzymatic conditions, eliminating a water molecule to form the xanthone core .

Mechanism :

-

Sydowinol’s C-3 hydroxyl group undergoes protonation, followed by the elimination of H2O.

-

Aromatization stabilizes the resulting structure, yielding this compound .

Key Data :

| Precursor | Product | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| Sydowinol | This compound | Dehydration | Acidic (H+) | 60–75% |

Hydroxylation to Sydowinin B

This compound serves as a substrate for hydroxylation at the C-7 position, producing Sydowinin B (C16H14O8) . This reaction is catalyzed by cytochrome P450 monooxygenases in fungal systems.

Experimental Evidence :

-

Incubation of this compound with Aspergillus sydowii cultures led to hydroxylation at C-7, confirmed by NMR and mass spectrometry .

-

Spectral Shifts : UV-Vis absorption at 362 nm (this compound) red-shifts to 370 nm (Sydowinin B) due to increased conjugation .

Oxidative Modifications

This compound undergoes oxidation under strong oxidizing agents, such as phenyliodine diacetate (PIDA), to form quinone-like intermediates.

Example Reaction :

-

Treatment with PIDA in dichloromethane yields a spiro-dienone derivative via radical-mediated cyclization .

-

Mechanism :

Key Observations :

| Starting Material | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| This compound | PIDA | Spiro-dienone | 25°C, 12 hr |

Esterification and Hydrolysis

The methyl ester at C-8 is susceptible to acid-catalyzed hydrolysis , forming the corresponding carboxylic acid.

Conditions :

-

Hydrolysis with 3M H2SO4 in methanol at 60°C cleaves the ester bond .

-

Reverse esterification can be achieved using TMSCH2N2 in methanol/ether .

Reaction Efficiency :

| Reaction | Reagent | Yield |

|---|---|---|

| Hydrolysis | H2SO4/MeOH | 77% |

| Esterification | TMSCH2N2 | 65% |

Structural Characterization and Comparative Analysis

This compound’s structure (methyl-1-hydroxy-3-hydroxymethyl-xanthone-8-carboxylate) distinguishes it from related compounds:

Industrial and Pharmacological Implications

While this compound itself shows weak membrane-stabilizing activity (4.5% inhibition at 100 µg/mL) , its derivatives are explored for:

-

Immunosuppressive applications : Structural analogs inhibit T-cell proliferation.

-

Antioxidant activity : The xanthone core scavenges free radicals in vitro.

Propiedades

Número CAS |

58450-01-4 |

|---|---|

Fórmula molecular |

C16H12O6 |

Peso molecular |

300.26 g/mol |

Nombre IUPAC |

methyl 8-hydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate |

InChI |

InChI=1S/C16H12O6/c1-21-16(20)9-3-2-4-11-13(9)15(19)14-10(18)5-8(7-17)6-12(14)22-11/h2-6,17-18H,7H2,1H3 |

Clave InChI |

UBYOEDLUKKPPPN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

SMILES canónico |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

Key on ui other cas no. |

58450-01-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.